N-Me-N-bis(PEG2-OH)

Übersicht

Beschreibung

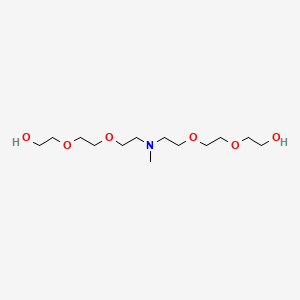

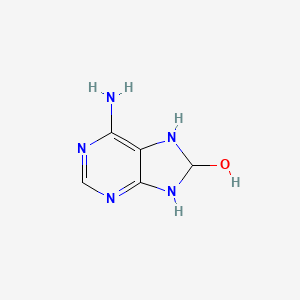

“N-Me-N-bis(PEG2-OH)” is a branched PEG linker with two terminal hydroxyl groups . These hydroxyl groups enable further derivatization or replacement with other reactive functional groups . It is used for research purposes .

Molecular Structure Analysis

“N-Me-N-bis(PEG2-OH)” has a molecular formula of C13H29NO6 . Its molecular weight is 295.4 g/mol .Physical And Chemical Properties Analysis

“N-Me-N-bis(PEG2-OH)” is a polyether compound derived from petroleum with many applications, from industrial manufacturing to medicine . It is also known as polyethylene oxide (PEO) or polyoxyethylene (POE), depending on its molecular weight .Wissenschaftliche Forschungsanwendungen

Phase-Transfer Catalysis

N-Me-N-bis(PEG2-OH) compounds, like polyethylene glycol-bis (N-methylimidazolium) dihydroxide, have been used as efficient and recyclable basic phase-transfer catalysts in organic synthesis. For example, they facilitate the synthesis of 4H-pyran derivatives in aqueous media, offering green and sustainable chemistry solutions with high yields and reusability of the catalyst without significant loss in activity (Fallah-Mehrjardi, Foroughi, & Banitaba, 2020). Similarly, these compounds have proven effective in Knoevenagel condensation reactions, showcasing their versatility in organic synthesis (Poyafar, Fallah-Mehrjardi, & Banitaba, 2018).

Nanoparticle Stabilization

N-Me-N-bis(PEG2-OH) derivatives, such as multidentate poly(ethylene glycol) ligands, have been employed to enhance the colloidal stability of nanoparticles under extreme conditions. These compounds provide a robust coating that ensures stability across a broad pH range and in high electrolyte concentrations, making them suitable for biomedical applications and bio-related studies (Stewart et al., 2010).

Electrochemical Applications

In the field of electrochemistry, N-Me-N-bis(PEG2-OH) has been explored for its influence on the electrodeposition processes. For instance, polyethylene glycol's role in the preparation of magnesium hydroxide by electrodeposition has been studied, highlighting its ability to adjust the growth mode and morphology of Mg(OH)2 crystals, which in turn affects the economic efficiency of electrolytic reactions (Cui et al., 2022).

Phototherapy and Nanotechnology

N-Me-N-bis(PEG2-OH) functionalized nanoparticles have shown potential in biomedical applications, such as phototherapy for cancer treatment. The modification of nanoparticle surfaces with these compounds enhances their biocompatibility and functional performance in targeted therapies (Monteil et al., 2018).

Safety and Hazards

Wirkmechanismus

Target of Action

N-Me-N-bis(PEG2-OH), also known as N-Me-N-bis-PEG3, is a branched PEG linker It’s known that peg linkers are generally used in drug delivery systems .

Mode of Action

The compound has two terminal hydroxyl groups . These hydroxyl groups enable further derivatization or replacement with other reactive functional groups . This allows the compound to interact with its targets and induce changes.

Biochemical Pathways

As a peg linker, it’s likely involved in the delivery of drugs to their target sites .

Pharmacokinetics

Peg linkers are generally known to improve the solubility and stability of drugs, thereby enhancing their bioavailability .

Result of Action

As a peg linker, it’s likely involved in enhancing the efficacy of drug delivery .

Action Environment

Peg linkers are generally known to enhance the stability of drugs in various environments .

Eigenschaften

IUPAC Name |

2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl-methylamino]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H29NO6/c1-14(2-6-17-10-12-19-8-4-15)3-7-18-11-13-20-9-5-16/h15-16H,2-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMKDFQUNYURFDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOCCOCCO)CCOCCOCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H29NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B3327365.png)

![2-[2-Methylene-3alpha,5beta-bis(tert-butyldimethylsiloxy)cyclohexylidene]ethyldiphenylphosphine oxide](/img/structure/B3327380.png)

![Pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone, 2,6-di(pyridin-4-yl)-](/img/structure/B3327402.png)